N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 1-phenylethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted aromatic compounds with various functional groups attached to the phenyl rings.
Scientific Research Applications
N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-phenylethyl)benzene-1,3-dicarboxamide
- 5-nitro-N1,N3-bis(1-phenylethyl)benzene-1,3-dicarboxamide
- 1,3-Dibenzoylbenzene
Uniqueness
N,N’-bis(1-phenylethyl)benzene-1,3-dicarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N,3-N-bis(1-phenylethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-17(19-10-5-3-6-11-19)25-23(27)21-14-9-15-22(16-21)24(28)26-18(2)20-12-7-4-8-13-20/h3-18H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
NYFJULIQPSPMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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